molecular formula C26H21ClN4O2S B11470992 5-chloro-6-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-chloro-6-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11470992
M. Wt: 489.0 g/mol
InChI Key: NZBBRERHIYEINK-UHFFFAOYSA-N
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Description

5-CHLORO-6-{2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acyl chlorides, thiols, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology

In biological research, this compound could be used to study the interactions of benzodiazole and imidazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs .

Medicine

Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 5-CHLORO-6-{2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and imidazole rings may allow it to bind to these targets with high affinity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-CHLORO-6-{2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its combination of both benzodiazole and imidazole rings, along with the specific functional groups attached. This unique structure may confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H21ClN4O2S

Molecular Weight

489.0 g/mol

IUPAC Name

5-chloro-6-[2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C26H21ClN4O2S/c1-30-20-13-18(19(27)14-21(20)31(2)26(30)33)22(32)15-34-25-28-23(16-9-5-3-6-10-16)24(29-25)17-11-7-4-8-12-17/h3-14H,15H2,1-2H3,(H,28,29)

InChI Key

NZBBRERHIYEINK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)Cl)N(C1=O)C

Origin of Product

United States

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